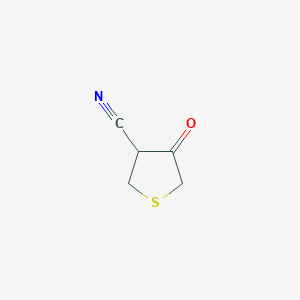![molecular formula C14H28N4O2Si3 B102033 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine CAS No. 18551-03-6](/img/structure/B102033.png)
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Métodos De Preparación
The synthesis of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves the introduction of trimethylsilyl groups to a purine base. One common method includes the reaction of purine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl groups themselves are generally inert.
Common reagents used in these reactions include trimethylsilyl chloride, bases like triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine has several applications in scientific research:
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in complex organic syntheses where multiple reactive sites are present .
Comparación Con Compuestos Similares
Similar compounds include other trimethylsilyl-protected molecules, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups to various substrates.
Trimethylsilyl trifluoromethanesulfonate: Used for silylation of alcohols and other functional groups.
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxyl and phosphate groups.
The uniqueness of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection and stability compared to other similar compounds.
Propiedades
IUPAC Name |
trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGXMUBMBXZQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336229 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18551-03-6 |
Source


|
| Record name | 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)


